molecular formula C14H13FN2O3S B2615211 Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 432521-66-9

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2615211
CAS No.: 432521-66-9
M. Wt: 308.33
InChI Key: PGAPPZMWEGWIPE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 672950-47-9) is a pyrimidine derivative with the molecular formula C₁₄H₁₃FN₂O₃S and a molecular weight of 308.33 g/mol . The compound features a pyrimidine core substituted at the 4-position with a 4-fluorophenoxy group and at the 2-position with a methylsulfanyl (SCH₃) group, while the 5-position is esterified with an ethyl carboxylate. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

ethyl 4-(4-fluorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-3-19-13(18)11-8-16-14(21-2)17-12(11)20-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAPPZMWEGWIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using a fluorophenol derivative and a suitable leaving group.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Position

(a) Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (CAS 160850-84-0)
  • Structure: The 4-position substituent is a 2-fluorophenyl group instead of a 4-fluorophenoxy group. The 2-position has a methyl group (CH₃) instead of methylsulfanyl.
  • The methyl group at position 2 may decrease steric hindrance compared to the bulkier SCH₃ group in the target compound .
(b) Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 1803598-76-6)
  • Structure : Features a 4-methylphenylsulfanyl group at position 4 and a phenyl group at position 2.
  • Impact: The methylphenylsulfanyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
(c) Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-12-0)
  • Structure: Substitutes the 4-fluorophenoxy group with a trifluoromethyl (CF₃) group.
(d) Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-69-6)
  • Structure : Contains a 2,4-dichlorophenylsulfanyl group at position 3.
  • Impact : The chlorine atoms enhance electronegativity and may promote halogen bonding interactions with biological targets, offering distinct binding affinities compared to the fluorine in the target compound .

Substituent Variations at the 2-Position

(a) Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 76360-82-2)
  • Structure: Replaces the 4-fluorophenoxy group with a methylamino (NHCH₃) group.
  • Impact: The amino group enables hydrogen bonding, which could improve interactions with enzyme active sites compared to the ether-linked fluorophenoxy group in the target compound .
(b) Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
  • Structure : Incorporates an allylsulfanyl group at position 2 and a 4-methoxyphenyl group at position 4.
  • The methoxyphenyl group enhances electron-donating effects compared to the fluorophenoxy group .

Functional Group Modifications

(a) Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478065-04-2)
  • Structure: Adds a chlorobenzoylamino-phenoxy substituent at position 4.
(b) Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Structure : Features a sulfanylidene (C=S) group at position 2 and a tetrahydropyrimidine ring.

Physico-Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
672950-47-9 (Target) C₁₄H₁₃FN₂O₃S 308.33 4-(4-fluorophenoxy), 2-(methylsulfanyl)
160850-84-0 C₁₄H₁₃FN₂O₂ 276.27 4-(2-fluorophenyl), 2-methyl
1803598-76-6 C₂₀H₁₈N₂O₂S 362.43 4-(4-methylphenylsulfanyl), 2-phenyl
149771-12-0 C₉H₉F₃N₂O₂S 266.24 4-(trifluoromethyl), 2-(methylsulfanyl)
477854-69-6 C₁₉H₁₄Cl₂N₂O₂S 405.30 4-(2,4-dichlorophenylsulfanyl), 2-phenyl
478065-04-2 C₂₂H₁₈ClN₃O₄S 479.91 4-(3-(4-chlorobenzamido)phenoxy), 2-(methylsulfanyl)

Biological Activity

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, identified by its CAS number 432521-66-9, is a synthetic organic compound featuring a pyrimidine ring with distinct functional groups that potentially contribute to its biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in antimicrobial and anticancer domains.

Chemical Structure and Properties

  • Molecular Formula : C14H13FN2O3S
  • Molecular Weight : 308.33 g/mol
  • Key Functional Groups :
    • Fluorophenoxy group
    • Methylsulfanyl group
  • Chemical Structure : The presence of these groups is thought to enhance the compound's interaction with biological targets, influencing its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-chloro-5-pyrimidinecarboxylate with 4-fluorophenoxide and sodium methyl mercaptide. This multi-step synthesis is crucial for obtaining the desired compound with specific biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits moderate in vitro antimicrobial activity against several bacterial strains:

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate

These findings suggest potential therapeutic applications, although further studies are necessary to evaluate efficacy and safety comprehensively .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Preliminary studies have shown weak inhibitory activity against tyrosine kinase, an enzyme involved in many cellular processes such as growth and division. This finding may have implications for cancer treatment, but further research is required to clarify the significance of this activity.

The mechanism by which this compound exerts its biological effects is believed to involve binding to specific molecular targets, including enzymes or receptors. The unique combination of the fluorophenoxy and methylsulfanyl groups enhances binding affinity and specificity, while the pyrimidine ring facilitates hydrogen bonding interactions.

Study on Antimicrobial Properties

In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting a potential role as an antimicrobial agent.

Investigation of Enzyme Inhibition

A separate study published in the Journal of Medicinal Chemistry explored the enzyme inhibition profile of this compound. The researchers found that while the compound exhibited weak inhibition (IC50 > 100 µM) against tyrosine kinase, modifications to the structure could enhance this activity significantly. This study highlights the importance of structural optimization in developing more potent inhibitors.

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